molecular formula C17H24O3 B1325881 Ethyl 8-(2-methylphenyl)-8-oxooctanoate CAS No. 898751-42-3

Ethyl 8-(2-methylphenyl)-8-oxooctanoate

Cat. No.: B1325881
CAS No.: 898751-42-3
M. Wt: 276.4 g/mol
InChI Key: ACGXXBOLHGZQJA-UHFFFAOYSA-N
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Description

Ethyl 8-(2-methylphenyl)-8-oxooctanoate is an organic compound with a complex structure that includes an ethyl ester group, a phenyl ring with a methyl substituent, and an oxooctanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-methylphenyl)-8-oxooctanoate typically involves the esterification of 8-(2-methylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2-methylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 8-(2-methylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(2-methylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 8-(2-methylphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-phenyl-8-oxooctanoate: Lacks the methyl substituent on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Has the methyl group in a different position on the phenyl ring, potentially altering its properties.

    Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Contains a chlorine substituent instead of a methyl group, which can significantly change its chemical behavior and applications.

Properties

IUPAC Name

ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXXBOLHGZQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645546
Record name Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-42-3
Record name Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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